![molecular formula C11H9FN2O2 B6331949 5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2091021-14-4](/img/structure/B6331949.png)
5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pyrazole ring is a component of many therapeutic agents and has diverse pharmacological effects . Fluorophenyl groups are often used in medicinal chemistry due to the stability of the C-F bond and its ability to increase the binding affinity of protein-ligand complexes .
Synthesis Analysis
Pyrazole derivatives can be synthesized in various ways, such as by Knorr reaction or through the pyrazoline pathway, which involves the reaction of α, β-unsaturated ketone with hydrazine derivatives . The synthesis often involves a two-step reaction: first, the synthesis of pyrazoline via a one-pot three-component reaction, followed by oxidative aromatization of pyrazoline to form the pyrazole .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including oxidative aromatization, to form the pyrazole ring . They can also participate in various other reactions due to the presence of reactive sites on the pyrazole ring and the attached functional groups .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis . The reaction conditions are mild and tolerant of various functional groups, making it an ideal candidate for synthesizing complex organic molecules.
Pharmaceutical Agent Synthesis
The pyrazole derivative is a key structural motif in pharmaceutical agents. It has potential applications in synthesizing drugs with anti-osteoporosis, anticonvulsant, and sedative properties . Its versatility in drug design stems from its ability to interact with various biological targets.
Green Chemistry
The synthesis of this compound can be achieved through green chemistry approaches, such as multicomponent reactions in aqueous media . This method reduces the use of harmful solvents and promotes environmental sustainability in chemical processes.
Crystallography
The compound’s structure can be elucidated using X-ray crystallography , providing insights into its molecular geometry and potential interactions with other molecules . This information is crucial for designing molecules with desired properties and functions.
Organic Reaction Mechanisms
Researchers can study the reactivity of this compound in various organic reactions, such as the Aldol–Michael addition . Understanding its behavior can lead to the development of new synthetic methodologies and reaction optimization.
Molecular Sieves
While not directly related to the compound , molecular sieves are used in the purification of chemicals and gases, which could include intermediates or end products derived from this pyrazole derivative . This application is essential in ensuring the purity and quality of synthesized compounds.
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on their structure and the target they interact with. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The exact mechanism of action of “5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” is not known.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-2-7(4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSYGOXCABXEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=C(C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.